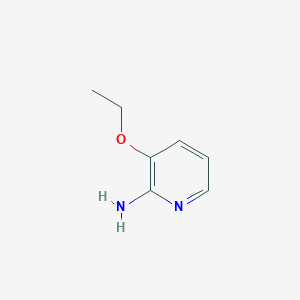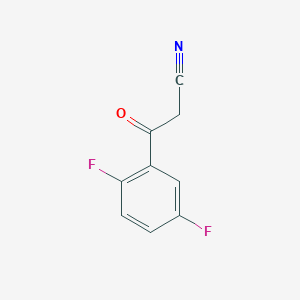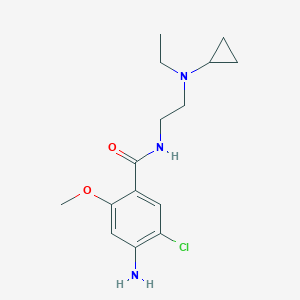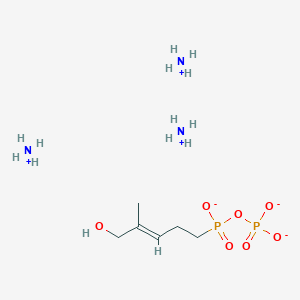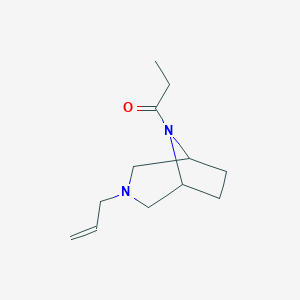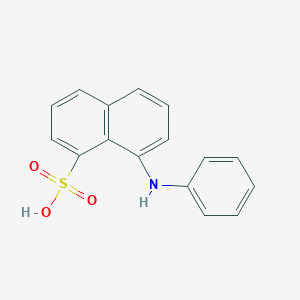
Acide 8-anilino-1-naphtalènesulfonique
Vue d'ensemble
Description
Applications De Recherche Scientifique
L'acide 1-anilinonaphtalène-8-sulfonique a un large éventail d'applications en recherche scientifique, notamment :
Chimie : Utilisé comme sonde fluorescente pour étudier les propriétés de divers systèmes chimiques.
Biologie : Employé pour étudier le repliement des protéines, les changements conformationnels et l'agrégation des protéines dans les maladies neurodégénératives telles que la maladie d'Alzheimer et les maladies à prions.
Médecine : Utilisé pour étudier la liaison des ligands aux protéines et les effets de ces interactions sur la structure et la fonction des protéines.
Industrie : Appliqué dans l'étude des tensioactifs et de la formation des micelles, ainsi que dans le développement de nouveaux colorants fluorescents.
5. Mécanisme d'action
Le mécanisme d'action de l'acide 1-anilinonaphtalène-8-sulfonique implique sa liaison aux régions hydrophobes des surfaces protéiques. Cette liaison induit des changements dans les propriétés fluorescentes du composé, ce qui permet aux chercheurs d'étudier les changements conformationnels des protéines . La partie sulfonate du composé s'ancre aux chaînes latérales cationiques des protéines, tandis que le noyau anilinonaphtalène se lie aux poches hydrophobes voisines .
Mécanisme D'action
Target of Action
8-Anilino-1-naphthalenesulfonic acid (ANS) primarily targets proteins, particularly those with hydrophobic binding pockets . It has been found to interact with Protein S100-A7 and UDP-N-acetylglucosamine 1-carboxyvinyltransferase .
Mode of Action
ANS is a hydrophobic polarity-sensitive fluorescent dye . It binds to proteins non-specifically by anchoring to cationic side chains of proteins via its sulfonate moiety and additionally binding to nearby hydrophobic pockets on the protein via its anilinonaphthalene . This interaction induces conformational changes in the proteins .
Biochemical Pathways
The primary biochemical pathway affected by ANS involves the folding/unfolding pathways of proteins . By binding to proteins, ANS can induce conformational changes, which can affect the protein’s folding and unfolding pathways .
Pharmacokinetics
It is known that ans is nonfluorescent in aqueous solution but fluoresces strongly upon binding to proteins . This suggests that the bioavailability of ANS may be influenced by its binding to proteins.
Result of Action
The binding of ANS to proteins results in a change in the fluorescence properties of ANS . This change can be used to detect conformational changes in proteins, making ANS a valuable tool in biochemical and biological research .
Action Environment
The action of ANS is influenced by the surrounding solvent environment . Its fluorescence properties change depending on the hydrophobicity of the environment . For example, ANS fluoresces strongly in hydrophobic environments, such as when it is bound to proteins .
Safety and Hazards
Orientations Futures
The overall binding process of ANS considering the binding constant is not fully understood, which requires the ANS fluorescence binding mechanism to be examined . The molecular mechanism of ANS–protein binding will help us to interpret the molecular motions of ANS molecules at the binding site in detail, especially with respect to an equilibrium perspective .
Analyse Biochimique
Biochemical Properties
8-Anilino-1-naphthalenesulfonic acid is used to study the intermediate states in the folding/unfolding pathways of proteins . It is also useful to check the conformational changes involved with the aggregation of proteins . It is useful for determining the affinity of hydrophobic ligands to their corresponding binding proteins . 8-Anilino-1-naphthalenesulfonic acid undergoes a blue shift and fluorescence increases when it binds to non-polar regions of a protein surface or membranes .
Cellular Effects
8-Anilino-1-naphthalenesulfonic acid’s fluorescent properties will change as it binds to hydrophobic regions on the protein surface . Its permeability to mitochondrial membranes makes it particularly useful .
Molecular Mechanism
8-Anilino-1-naphthalenesulfonic acid can be used to study conformational changes induced by ligand binding in proteins . The binding of 8-Anilino-1-naphthalenesulfonic acid to proteins is nonspecific, anchoring to cationic side chains of proteins via its sulfonate moiety and additionally binding to nearby hydrophobic pockets on the protein via its anilinonaphthalene core .
Temporal Effects in Laboratory Settings
The synthesis of 8-Anilino-1-naphthalenesulfonic acid and its derivatives have been low yielding, requiring harsh reaction conditions and long reaction times . Efficient, mild microwave-assisted copper(0)-catalyzed Ullmann coupling conditions have been developed to synthesize 8-Anilino-1-naphthalenesulfonic acid derivatives with yields of up to 74% .
Metabolic Pathways
Pseudomonas aeruginosa, isolated from soil near tannery effluent, was able to degrade 8-Anilino-1-naphthalenesulfonic acid, a sulfonated aromatic amine . The organism degraded this amine up to a concentration of 1,200 mg l−1 using glucose and ammonium nitrate as carbon and nitrogen sources respectively .
Méthodes De Préparation
La synthèse de l'acide 1-anilinonaphtalène-8-sulfonique implique plusieurs étapes. Une méthode courante comprend les étapes suivantes :
- Dissoudre la naphtylamine dans l'acide sulfurique à une température comprise entre 35 et 45 °C et faire réagir pendant 2 à 3 heures pour obtenir l'acide 1-naphtalène sulfonique.
- Faire réagir le produit, l'acide 1-naphtalène sulfonique, avec un mélange d'acide nitrique et d'acide sulfurique à 30-95 °C pour générer le 8-nitronaphtalène à groupe sulfonate-1.
- Faire réagir le produit, le 8-nitronaphtalène à groupe sulfonate-1, avec de la poudre de fer et de la vapeur d'eau à 60-180 °C pour générer l'acide 1-naphtylamine-8-sulfonique.
Analyse Des Réactions Chimiques
L'acide 1-anilinonaphtalène-8-sulfonique subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, ce qui conduit à la formation de différents produits d'oxydation.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs courants.
Substitution : Le composé peut subir des réactions de substitution, en particulier celles impliquant les groupes amine et sulfonate.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent l'acide sulfurique, l'acide nitrique et la poudre de fer . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Comparaison Avec Des Composés Similaires
L'acide 1-anilinonaphtalène-8-sulfonique est unique en raison de ses propriétés fluorescentes spécifiques et de sa capacité à se lier aux régions hydrophobes des protéines. Les composés similaires comprennent :
Acide 8-anilino-1-naphtalènesulfonique : Une autre sonde fluorescente ayant des propriétés similaires.
Acide N-phényl-8-naphtylamine-1-sulfonique : Un composé ayant des caractéristiques de liaison comparables.
Acide N-phényl-1-naphtylamine-8-sulfonique : Un autre composé apparenté utilisé dans des applications similaires.
Ces composés partagent des caractéristiques structurales et des applications similaires, mais peuvent différer par leurs affinités de liaison spécifiques et leurs propriétés fluorescentes.
Propriétés
IUPAC Name |
8-anilinonaphthalene-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c18-21(19,20)15-11-5-7-12-6-4-10-14(16(12)15)17-13-8-2-1-3-9-13/h1-11,17H,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEOQOXTVHGIFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1445-19-8 (mono-hydrochloride), 18108-68-4 (magnesium [2:1]), 28836-03-5 (mono-ammonium) | |
| Record name | 1-Anilino-8-naphthalenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7058882 | |
| Record name | 8-Anilino-1-naphthalenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gray powder; [Aldrich MSDS] | |
| Record name | 1-Anilino-8-naphthalenesulfonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10042 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
82-76-8 | |
| Record name | 8-Anilino-1-naphthalenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Anilino-8-naphthalenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-anilinonaphthalene-1-sulfonic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04474 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 8-Anilino-1-naphthalenesulfonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1746 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Naphthalenesulfonic acid, 8-(phenylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 8-Anilino-1-naphthalenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-anilinonaphthalene-1-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.308 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-ANILINO-8-NAPHTHALENESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/630I4V6051 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 8-Anilino-1-naphthalene sulfonate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061854 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



